molecular formula C8H14Si B1222089 5-(Trimethylsilyl)-1,3-cyclopentadiene CAS No. 3559-74-8

5-(Trimethylsilyl)-1,3-cyclopentadiene

Cat. No. B1222089
CAS RN: 3559-74-8
M. Wt: 138.28 g/mol
InChI Key: VMFHCJPMKUTMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(Trimethylsilyl)-1,3-cyclopentadiene involves reactions with transition metals such as iron and molybdenum at slightly elevated temperatures, resulting in the formation of corresponding metal complexes without cleavage or insertion into the silicon-ring bond (Kraihanzel & Conville, 1970). Additionally, preparative methods include the treatment of cyclopentadienylsodium or lithium salt with chlorotrimethylsilane, leading to the formation of this compound through various pathways including palladium-catalyzed cyclization and reactions with methylmagnesium iodide (Palacios & Santos, 2014).

Molecular Structure Analysis

The molecular structure of 5-(Trimethylsilyl)-1,3-cyclopentadiene has been elucidated through spectroscopic methods and electron diffraction studies. It exhibits an "envelope" conformation with specific bond distances and angles that define its three-dimensional structure, including the dihedral angle between planar four- and three-membered fragments of the ring (Veniaminov et al., 1970).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cycloaddition reactions, which are pivotal for synthesizing complex molecular structures. For instance, its reaction with dienophiles in Diels-Alder reactions showcases its utility as a 4π and 2π partner, highlighting its versatility in organic synthesis (Bhoothappa & Suresh, 2012).

Scientific Research Applications

Cycloaddition Reactions

5-(Trimethylsilyl)-1,3-cyclopentadiene is useful as a partner in various cycloaddition reactions. It can be deprotonated by strong bases to give the stabilized (6π-electron) (5-trimethylsilyl)cyclopentadienyl anion, which reacts with electrophiles and forms stable transition metal complexes (Palacios & Santos, 2014).

Nucleophilic Addition Reactions

A study demonstrated that 1,4-dicyano-1,4-bis(trimethylsilyl)-1,3-dienes undergo a hydride-induced nucleophilic intermolecular 1,4-addition to alpha,beta-unsaturated nitrile moiety, leading to multifunctionalized cyclopentadienes. These multifunctionalized cyclopentadienes exhibit rich and interesting reaction chemistry (Zhang et al., 2009).

Organometallic Chemistry

5-(Trimethylsilyl)-1,3-cyclopentadiene is used in organometallic chemistry for synthesizing various complexes. For instance, novel titana-2,4-cyclopentadienes have been prepared by 1,1-alkylboration, showcasing its utility in preparing organometallic compounds (Wrackmeyer et al., 2002).

Synthesis of Functionalized Ferrocene Compounds

A trimethylsilyl derivative of 5-(Trimethylsilyl)-1,3-cyclopentadiene has been utilized for synthesizing a new type of 1,3-bisfunctionalised ferrocene compound, demonstrating its role in synthesizing functionalized organometallic compounds (Bradley et al., 2002).

Stereoisomerization Studies

This compound has been studied for understanding the stereoisomerization of 2,5-disubstituted 1-zirconacyclopent-3-yne compounds. Such studies are crucial in understanding the dynamics of molecular structures (Suzuki et al., 2012).

Future Directions

Trimethylsilyl compounds have found multiple applications in organic synthesis as well as in polymers and material science . The strategic role of trimethylsilyl compounds in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins .

properties

IUPAC Name

cyclopenta-2,4-dien-1-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFHCJPMKUTMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947996
Record name 5-(Trimethylsilyl)-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trimethylsilyl)-1,3-cyclopentadiene

CAS RN

3559-74-8, 25134-15-0
Record name 5-(Trimethylsilyl)-1,3-cyclopentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3559-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Cyclopentadien-1-yltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003559748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclopentadiene, (trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3559-74-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Trimethylsilyl)-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trimethylsilyl)-1,3-cyclopentadiene
Reactant of Route 2
5-(Trimethylsilyl)-1,3-cyclopentadiene
Reactant of Route 3
5-(Trimethylsilyl)-1,3-cyclopentadiene
Reactant of Route 4
5-(Trimethylsilyl)-1,3-cyclopentadiene
Reactant of Route 5
5-(Trimethylsilyl)-1,3-cyclopentadiene
Reactant of Route 6
5-(Trimethylsilyl)-1,3-cyclopentadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.